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molecular formula C8H6O5 B057310 5-Hydroxyisophthalic acid CAS No. 618-83-7

5-Hydroxyisophthalic acid

Cat. No. B057310
M. Wt: 182.13 g/mol
InChI Key: QNVNLUSHGRBCLO-UHFFFAOYSA-N
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Patent
US04633024

Procedure details

Trisodium 5-sulfoisophthalate (312 g) was added to 170 g of a 50% aqueous solution of sodium hydroxide, and the mixture was stirred. Then, 1980 g of 1-phenyl-1-(2,3-dimethylphenyl)-ethane was mixed, and the resulting mixture was heated to 280° C. in a nitrogen stream and dehydrated with stirring. The dehydrated mixture was stirred at 280° C. for 1.5 hours. After cooling, 1 liter of water was added to the reaction mixture to separate the reaction medium. The aqueous layer was decolorized with activated carbon, and precipitated with dilute sulfuric acid to give 172.5 g (yield 94.8%) of 5-hydroxyisophthalic acid.
Name
Trisodium 5-sulfoisophthalate
Quantity
312 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1980 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:6]=[C:7]([C:14]([O-:16])=[O:15])[CH:8]=[C:9]([CH:13]=1)[C:10]([O-:12])=[O:11])(O)(=O)=O.[Na+].[Na+].[Na+].[OH-:20].[Na+].C1(C(C2C=CC=C(C)C=2C)C)C=CC=CC=1>O>[OH:20][C:5]1[CH:6]=[C:7]([C:14]([OH:16])=[O:15])[CH:8]=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11] |f:0.1.2.3,4.5|

Inputs

Step One
Name
Trisodium 5-sulfoisophthalate
Quantity
312 g
Type
reactant
Smiles
S(=O)(=O)(O)C=1C=C(C=C(C(=O)[O-])C1)C(=O)[O-].[Na+].[Na+].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1980 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C1=C(C(=CC=C1)C)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The dehydrated mixture was stirred at 280° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to separate the reaction medium
CUSTOM
Type
CUSTOM
Details
precipitated with dilute sulfuric acid

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C(=O)O)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 172.5 g
YIELD: PERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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